trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, or T2MMC, is a cyclic alcohol with a wide range of applications in the scientific and medical fields. It is a colorless liquid that is soluble in water and has a melting point of -42°C. T2MMC has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications.
Mechanism of Action
The mechanism of action of T2MMC is not yet fully understood. However, it is believed that the cyclic structure of the molecule allows it to interact with proteins and other biomolecules. This interaction may be responsible for the biological activity of T2MMC, as well as its ability to act as a model compound for studying the effects of small molecules on biological systems.
Biochemical and Physiological Effects
T2MMC has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, T2MMC has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
T2MMC has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a relatively low volatility. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, it is not soluble in organic solvents, which limits its use in organic synthesis.
Future Directions
The potential applications of T2MMC are still being explored. Future research may focus on its ability to act as a model compound for studying the effects of small molecules on biological systems. Additionally, further research into its effects on biochemical and physiological processes may lead to the development of new pharmaceuticals or other treatments. Finally, research into its potential for use in organic synthesis may lead to the development of new synthetic routes for the synthesis of complex molecules.
Scientific Research Applications
T2MMC has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. It has also been used in the synthesis of fluorescent dyes and as a model compound for studying the effects of small molecules on biological systems.
properties
IUPAC Name |
(1R,2R)-2-(2-methoxy-5-methylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJUYRZLQVCKK-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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